molecular formula C5H7NNa2O4 B1603419 Disodium;2-[carboxylatomethyl(methyl)amino]acetate CAS No. 71160-37-7

Disodium;2-[carboxylatomethyl(methyl)amino]acetate

Cat. No.: B1603419
CAS No.: 71160-37-7
M. Wt: 191.09 g/mol
InChI Key: ZUCSYDIQCDIPLJ-UHFFFAOYSA-L
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Description

It is a white, crystalline powder that is soluble in water and has a pH of around 4.5 to 5.5. This compound is known for its ability to bind metal ions, making it useful in applications such as water treatment, pharmaceuticals, and cosmetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;2-[carboxylatomethyl(methyl)amino]acetate typically involves the reaction of ethylenediamine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product through further reactions and purification steps .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the use of reactors for the controlled addition of reactants, followed by purification steps such as crystallization and filtration to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

Disodium;2-[carboxylatomethyl(methyl)amino]acetate undergoes various chemical reactions, including:

    Chelation: It forms stable complexes with metal ions, which is the basis for its use as a chelating agent.

    Substitution: The compound can undergo substitution reactions where the carboxylate groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include metal salts (e.g., calcium chloride, magnesium sulfate) and bases (e.g., sodium hydroxide) . The reactions are typically carried out in aqueous solutions at controlled pH and temperature conditions .

Major Products Formed

The major products formed from reactions involving this compound are metal-chelate complexes, which are used in various applications such as water softening and metal ion sequestration .

Scientific Research Applications

Disodium;2-[carboxylatomethyl(methyl)amino]acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a chelating agent in analytical chemistry for titration of metal ions.

    Biology: Employed in molecular biology for the inhibition of metalloproteases and nucleases.

    Medicine: Utilized in chelation therapy for the treatment of heavy metal poisoning.

    Industry: Applied in water treatment processes to remove metal ions and prevent scale formation.

Mechanism of Action

The mechanism of action of disodium;2-[carboxylatomethyl(methyl)amino]acetate involves the formation of stable complexes with metal ions. The compound binds to metal ions through its carboxylate and amino groups, effectively sequestering the metal ions and preventing them from participating in unwanted chemical reactions . This chelation process is crucial in applications such as water treatment and chelation therapy .

Comparison with Similar Compounds

Disodium;2-[carboxylatomethyl(methyl)amino]acetate is similar to other chelating agents such as:

    Diethylenetriaminepentaacetic acid: Another chelating agent with a higher affinity for metal ions.

    N-(2-Hydroxyethyl)ethylenediaminetriacetic acid: A chelating agent with additional hydroxyl groups, providing different binding properties.

    Sodium 2,2′-((2-(carboxylatomethyl)(2-hydroxyethyl)amino)ethyl)azanediyl)diacetate: A compound with similar chelating properties but different molecular structure.

The uniqueness of this compound lies in its specific binding properties and its widespread use in various applications due to its effectiveness and stability .

Properties

IUPAC Name

disodium;2-[carboxylatomethyl(methyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4.2Na/c1-6(2-4(7)8)3-5(9)10;;/h2-3H2,1H3,(H,7,8)(H,9,10);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCSYDIQCDIPLJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NNa2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71160-37-7
Record name DisodiumN-(carboxylatomethyl)-N-methylglycinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.366
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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